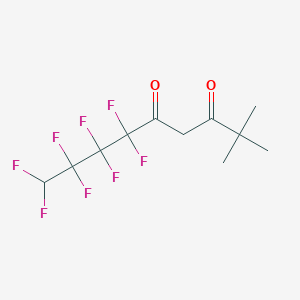
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This reaction is often facilitated by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The classical Grover, Shah, and Shah reaction is a common method used for synthesizing xanthones .
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs microwave heating to enhance reaction rates and yields . The use of metal catalysts such as palladium, ruthenium, and copper is also prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anti-cancer properties and its ability to modulate various biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
α-Mangostin: Known for its potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Exhibits strong anti-cancer activity.
1,3-Dihydroxy-9H-xanthen-9-one: Another xanthone derivative with significant biological activities.
Uniqueness: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate stands out due to its unique combination of hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
63515-54-8 |
|---|---|
Formule moléculaire |
C20H12O6 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
(7,8-dihydroxy-9-oxoxanthen-1-yl) benzoate |
InChI |
InChI=1S/C20H12O6/c21-12-9-10-15-17(18(12)22)19(23)16-13(25-15)7-4-8-14(16)26-20(24)11-5-2-1-3-6-11/h1-10,21-22H |
Clé InChI |
GJFADOSLLIWRCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(O3)C=CC(=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)

![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)



![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)





